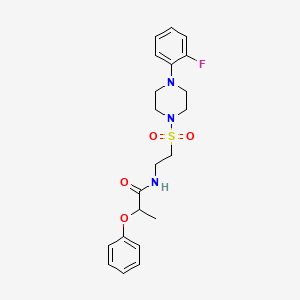

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide

Overview

Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.

Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a fluorophenyl halide.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Structural Breakdown and Functional Groups

The compound contains:

-

Sulfonyl group (SO₂) linked to a piperazine ring.

-

Ethyl chain connecting the sulfonyl group to the propanamide core.

-

Propanamide group with a phenoxy substituent.

Key reactive sites include the sulfonyl group, amide bond, and aromatic rings.

Hydrolysis of the Sulfonyl Group

Sulfonyl groups (R-SO₂-) are prone to hydrolysis under acidic or basic conditions:

This reaction may yield sulfonic acid derivatives, though steric hindrance from the piperazine ring could slow the process.

| Reaction | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl, reflux | Sulfonic acid (R-SO₃H) |

| Basic hydrolysis | NaOH, aqueous | Sulfonate salt (R-SO₃⁻Na⁺) |

Amide Bond Reactions

The propanamide group can undergo:

-

Amidolysis : Reaction with nucleophiles (e.g., amines, alcohols) to form imides or esters.

-

Peptide bond cleavage : Enzymatic or chemical hydrolysis (e.g., via proteases or strong acids).

Example:

Piperazine Ring Alkylation

Piperazine is a secondary amine, which can react with alkylating agents (e.g., alkyl halides):

This may occur at the nitrogen adjacent to the sulfonyl group.

Fluorophenyl Substituent Reactions

The 2-fluorophenyl group could participate in:

-

Electrophilic aromatic substitution : Fluorine is a meta-directing group.

-

Nucleophilic aromatic substitution : Under strongly activating conditions.

Reaction Conditions and Limitations

| Reactant | Conditions | Expected Outcome |

|---|---|---|

| Piperazine + R-X | Alkyl halide, base | N-alkylated derivative |

| Sulfonyl group + H₂O | Acid/base, heat | Sulfonic acid/sulfonate |

| Amide + nucleophile | Alkali, heat | Imide or ester |

Limitations and Research Gaps

-

No direct experimental data : The provided sources (- ) do not explicitly describe reactions for this compound.

-

Structural analogs : Insights are extrapolated from similar compounds (e.g., sulfonyl piperazines in , ), but reactivity may differ due to substituent variations.

-

Phenoxy group : The 2-phenoxypropanamide moiety may introduce steric or electronic effects not accounted for in simpler analogs.

Research Recommendations

-

Experimental validation : Test hydrolytic stability and nucleophilic substitution rates under controlled conditions.

-

Computational modeling : Use molecular docking to predict binding sites for enzymes or targets (e.g., ENT transporters ).

-

Structure-activity relationships : Compare reactivity with analogs like 4-fluoro-N-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide ( ).

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group, linked to an ethyl chain and a phenoxypropanamide moiety. The synthesis typically involves several steps:

- Formation of the Piperazine Derivative : Reaction of 2-fluorophenylamine with piperazine.

- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.

- Coupling with Phenoxypropanamide : Coupling with appropriate acyl chlorides to form the final product.

Biological Mechanisms

The biological activity of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide can be attributed to its interactions with various molecular targets:

- Receptor Interaction : The compound may interact with G-protein-coupled receptors (GPCRs), which play critical roles in numerous signaling pathways.

- Enzymatic Inhibition : It has shown potential to inhibit enzymes involved in inflammatory responses and cancerous processes, particularly through competitive inhibition mechanisms.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity, particularly in the following areas:

- Antimelanogenic Effects : In vitro assays on B16F10 melanoma cells indicated that related compounds inhibited melanin production without cytotoxicity. Docking studies suggested effective binding modes within the active site of tyrosinase, a key enzyme in melanin synthesis.

- Anti-inflammatory Properties : Studies have shown that similar piperazine derivatives can modulate inflammatory pathways, suggesting therapeutic applications in conditions characterized by excessive inflammation.

Antimelanogenic Effects

A study evaluated the effects of this compound on melanin production in B16F10 melanoma cells. The results showed that this compound significantly inhibited melanin synthesis, indicating potential use in treating hyperpigmentation disorders.

Anti-inflammatory Applications

Research has highlighted the ability of piperazine derivatives to modulate inflammatory responses. In one study, compounds similar to this compound were shown to reduce cytokine production in macrophages, suggesting their potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- **N-(2-(4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide

- **N-(2-(4-(2-bromophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide

Uniqueness

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is unique due to the presence of the 2-fluorophenyl group, which can enhance its binding affinity and selectivity for certain biological targets compared to its chlorinated or brominated analogs .

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a complex organic compound that has attracted considerable attention in pharmacological research due to its unique structure and potential therapeutic applications. This compound features a piperazine ring, a fluorophenyl group, and an acetamide moiety, which contribute to its biological activity. The following sections provide a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Component | Description |

|---|---|

| Molecular Formula | C21H26FN3O5S |

| IUPAC Name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide |

| Key Functional Groups | Piperazine ring, sulfonamide, phenoxy group |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Interaction : The piperazine moiety can bind to G-protein-coupled receptors (GPCRs), influencing neurotransmitter signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer progression, thereby modulating cellular responses.

- Signaling Pathways : The compound can affect pathways related to inflammation, cell proliferation, and apoptosis.

The presence of the fluorophenyl group enhances binding affinity due to its electronic properties and steric effects.

Anticonvulsant Activity

Research indicates that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, studies have shown that compounds similar to this compound demonstrate significant activity in animal models of epilepsy.

In a study evaluating the anticonvulsant effects using the maximal electroshock (MES) test, several derivatives were found to provide protection against seizures at varying doses (100 mg/kg and 300 mg/kg) . The introduction of fluorine atoms was noted to enhance anticonvulsant activity due to increased metabolic stability and lipophilicity .

Case Study Overview

A notable case study involved the synthesis and evaluation of related piperazine derivatives for their anticonvulsant activity. The study highlighted the importance of structural modifications, such as the incorporation of fluorine, which significantly influenced the pharmacological profile of these compounds .

Comparative Analysis of Biological Activity

The following table summarizes key findings on the biological activity of this compound compared to other piperazine derivatives:

| Compound | Anticonvulsant Activity (MES Test) | Mechanism |

|---|---|---|

| This compound | Moderate at 100 mg/kg | GPCR interaction, enzyme inhibition |

| Piperazine derivative A | High at 300 mg/kg | Voltage-sensitive sodium channel modulation |

| Piperazine derivative B | Low | Minimal receptor affinity |

Q & A

Q. Basic: What synthetic methodologies are recommended for synthesizing N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide?

Answer:

The compound can be synthesized via a multi-step route involving sulfonylation and amidation. A key step includes coupling a sulfonylpiperazine intermediate (e.g., 4-(2-fluorophenyl)piperazine-1-sulfonyl chloride) with a phenoxypropanamide derivative. Flash column chromatography (silica gel, 3:7 ethyl acetate/hexane gradient) is critical for purification, as demonstrated for analogous sulfonylpiperazine compounds . Reaction progress should be monitored using thin-layer chromatography (TLC), and intermediates characterized via H NMR (e.g., δ = 9.20 ppm for NH protons in related acetamide derivatives) .

Q. Basic: Which analytical techniques are essential for structural characterization and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and functional groups. For example, sulfonamide protons resonate at δ 7.80–7.92 ppm in CDCl .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHFNOS: 458.15 g/mol).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity, with protocols adapted from pharmaceutical impurity analysis .

Q. Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity as a negative allosteric modulator?

Answer:

SAR studies should focus on:

- Piperazine Substitution: Modifying the 2-fluorophenyl group to alter receptor binding. For example, replacing fluorine with chloro or methoxy groups impacts steric and electronic interactions .

- Sulfonyl Linker Flexibility: Shortening the ethylsulfonyl chain may reduce off-target effects, as seen in analogs with improved selectivity .

- Phenoxypropanamide Modifications: Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring enhances metabolic stability.

Assay Design:

- Use radioligand binding assays (e.g., H-labeled antagonists) to quantify affinity for target vs. off-target receptors.

- Functional assays (e.g., calcium flux in HEK cells) validate allosteric modulation .

Q. Advanced: What experimental strategies evaluate synergistic effects with BCL-2 inhibitors in oncology research?

Answer:

Combination Therapy Design:

- In Vitro: Co-administer the compound with ABT-199 (venetoclax) in apoptosis-resistant cancer cell lines (e.g., MCL-1 overexpressing cells). Measure synergy via Chou-Talalay combination indices .

- In Vivo: Use xenograft models (e.g., leukemia PDX models) to assess tumor regression. Dose optimization should follow pharmacokinetic (PK) studies to ensure overlapping plasma exposure windows .

Mechanistic Validation:

- Western blotting for BCL-2 family proteins (e.g., BAX, BAK activation) confirms apoptotic pathways.

- Flow cytometry detects mitochondrial membrane depolarization (JC-1 dye) .

Q. Advanced: How can researchers address contradictions in efficacy data across biological models?

Answer:

Case Example: Discrepancies in antiviral vs. anticancer activity (e.g., HEK cell cytotoxicity vs. tumor suppression):

- Model-Specific Factors:

- Data Reconciliation:

Table 1. Efficacy Data from Antiviral Assays (Adapted from ):

| Compound ID | Total Inhibition (%) | Plaque Reduction (%) | Cytotoxicity (HEK Cells) |

|---|---|---|---|

| 81.8 | 81.8 | 0.574 | 0.529 |

Q. Advanced: What strategies validate target engagement in neurological or oncological models?

Answer:

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O4S/c1-17(29-18-7-3-2-4-8-18)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)20-10-6-5-9-19(20)22/h2-10,17H,11-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHJOENPSWMZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.